![molecular formula C11H11ClO B13976745 6-Chloro-3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane]](/img/structure/B13976745.png)
6-Chloro-3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-3,4-dihydro-2H-spiro[naphthalene-1,2’-oxirane] is a chemical compound characterized by a spirocyclic structure, which includes a naphthalene ring fused to an oxirane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3,4-dihydro-2H-spiro[naphthalene-1,2’-oxirane] can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic conditions. For example, the reaction of a naphthalene derivative with an epoxide in the presence of sulfuric acid can yield the desired spiro compound . The reaction typically proceeds well in ethanol, and the organic extracts are dried over sodium sulfate before being filtered and evaporated .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-3,4-dihydro-2H-spiro[naphthalene-1,2’-oxirane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene-1,2-dione derivatives, while reduction can produce naphthalen-1-ol derivatives .
Applications De Recherche Scientifique
6-Chloro-3,4-dihydro-2H-spiro[naphthalene-1,2’-oxirane] has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 6-Chloro-3,4-dihydro-2H-spiro[naphthalene-1,2’-oxirane] involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and cellular responses to external stimuli .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-3,4-dihydro-2H-1,2-benzothiazine-3-carboxylic acid: This compound shares a similar spirocyclic structure but includes a benzothiazine ring instead of a naphthalene ring.
6-Chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide: Another related compound with a benzothiadiazine ring, used in different chemical and biological applications.
Uniqueness
6-Chloro-3,4-dihydro-2H-spiro[naphthalene-1,2’-oxirane] is unique due to its specific combination of a naphthalene ring and an oxirane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C11H11ClO |
|---|---|
Poids moléculaire |
194.66 g/mol |
Nom IUPAC |
7-chlorospiro[2,3-dihydro-1H-naphthalene-4,2'-oxirane] |
InChI |
InChI=1S/C11H11ClO/c12-9-3-4-10-8(6-9)2-1-5-11(10)7-13-11/h3-4,6H,1-2,5,7H2 |
Clé InChI |
AIGNHNLQDXEPCJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=CC(=C2)Cl)C3(C1)CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-3-fluoropyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B13976664.png)
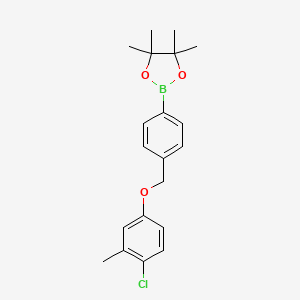
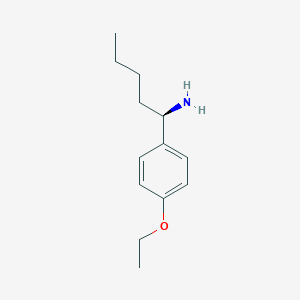
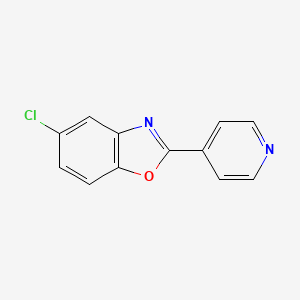
![4-(Benzo[d]thiazol-2-yl)phenylboronic acid](/img/structure/B13976681.png)

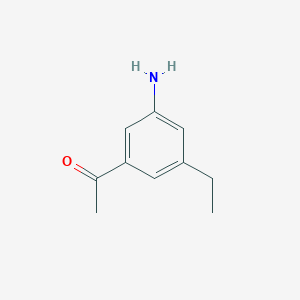

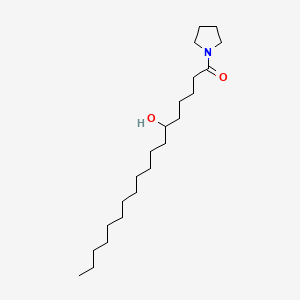
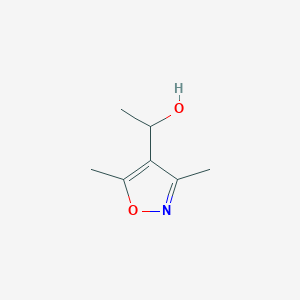
![1-[1-(Phenylmethoxy)-2-naphthalenyl]ethanone](/img/structure/B13976720.png)
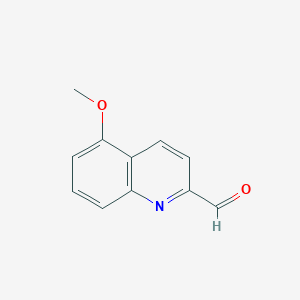
![5-(6-(3-Aminophenyl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyridin-2-amine](/img/structure/B13976740.png)

